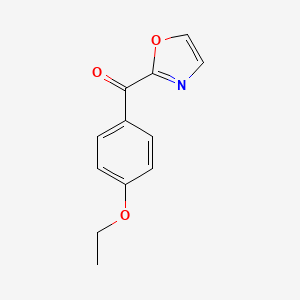

2-(4-Ethoxybenzoyl)oxazole

Descripción general

Descripción

2-(4-Ethoxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-ethoxybenzoyl group. Oxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the 4-ethoxybenzoyl group enhances the compound’s potential for various applications in pharmaceuticals and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxybenzoyl chloride with 2-aminooxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Ethoxybenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Oxidation: Oxazolone derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(4-Ethoxybenzoyl)oxazole typically involves the reaction of 4-ethoxybenzoic acid with oxazole derivatives. Various methods have been employed to optimize yield and purity, including the use of different catalysts and solvents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are commonly used to confirm the structure and purity of the synthesized compound .

Anticancer Properties

One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of oxazole, including this compound, can inhibit cell growth in multiple cancer types, including lung cancer and glioblastoma .

- In Vitro Studies : A systematic evaluation involving the National Cancer Institute's screening protocol demonstrated that certain oxazole derivatives exhibited cytostatic effects at concentrations as low as 10 µM against a panel of 59 cancer cell lines .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, similar to other known antimitotic agents . This interference with microtubule formation is crucial for cancer cell division and proliferation.

Antioxidant Activity

Beyond its anticancer properties, this compound has also been investigated for its antioxidant capabilities. Recent studies have highlighted its potential to scavenge free radicals, thereby protecting cells from oxidative stress . This property may contribute to its overall therapeutic profile, particularly in conditions where oxidative damage is a concern.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Case Study 1 : In a study involving lung cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound demonstrated an IC50 value in the nanomolar range, indicating potent activity .

- Case Study 2 : Another investigation focused on glioblastoma cells revealed that the compound not only inhibited proliferation but also induced apoptosis through mitochondrial pathways. This dual action enhances its potential as a therapeutic agent .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other oxazole derivatives:

| Compound | IC50 (nM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| This compound | 0.35-20 | Lung Cancer | Tubulin polymerization inhibition |

| Other Oxazole Derivative A | 0.8-3100 | Glioblastoma | Apoptosis induction |

| Other Oxazole Derivative B | <100 | Various Tumor Types | Cytostatic effect |

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxybenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparación Con Compuestos Similares

- 2-(4-Methoxybenzoyl)oxazole

- 2-(4-Chlorobenzoyl)oxazole

- 2-(4-Methylbenzoyl)oxazole

Comparison: 2-(4-Ethoxybenzoyl)oxazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and methyl analogs, the ethoxy group may enhance the compound’s solubility and ability to interact with biological targets, making it a valuable candidate for further research and development.

Actividad Biológica

2-(4-Ethoxybenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-ethoxybenzoyl group. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the ethoxy group enhances the compound's solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 217.22 g/mol

- CAS Number : 898760-17-3

The biological activity of oxazole derivatives, including this compound, is primarily attributed to their ability to interact with various enzymes and receptors through non-covalent interactions. These interactions can inhibit or modulate biological pathways, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of multiple oxazole compounds indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | MIC (µg/ml) against Bacteria/Fungi |

|---|---|

| This compound | E. coli: 20; S. aureus: 15; C. albicans: 10 |

| Reference Drug (Amoxicillin) | E. coli: 3; S. aureus: 3; C. albicans: 5 |

The compound showed effective inhibition zones comparable to standard antibiotics like amoxicillin, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that derivatives of oxazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

Case Studies

-

Study on Antibacterial Activity :

Singh et al. synthesized several oxazole derivatives and evaluated their antibacterial potential against E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, with inhibition zones ranging from 15 mm to 20 mm, suggesting comparable efficacy to standard drugs . -

Antifungal Evaluation :

A comprehensive review highlighted the antifungal activity of oxazole derivatives against Candida species, where compounds including this compound showed MIC values lower than those of fluconazole against resistant strains .

Future Directions

The ongoing research into the biological activities of oxazoles suggests that compounds like this compound could serve as lead molecules in drug development for infectious diseases and cancer therapy. Future studies should focus on optimizing the structure for enhanced activity and reduced toxicity.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-10-5-3-9(4-6-10)11(14)12-13-7-8-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTBPAVMPMOSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642097 | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-17-3 | |

| Record name | (4-Ethoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.